Cas no 37656-67-0 (N-(4-chlorophenyl)piperidin-4-amine)

N-(4-chlorophenyl)piperidin-4-amine structure
37656-67-0 structure
商品名:N-(4-chlorophenyl)piperidin-4-amine
CAS番号:37656-67-0
MF:C11H15N2Cl
メガワット:210.7032
CID:1484768
PubChem ID:7183033

N-(4-chlorophenyl)piperidin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Piperidinamine, N-(4-chlorophenyl)-
    • (4-CHLORO-PHENYL)-PIPERIDIN-4-YL-AMINE
    • N-(4-chlorophenyl)piperidin-4-amine
    • N-(4-chlorophenyl)-4-piperidinamine
    • 37656-67-0
    • (4-Chloro-phenyl)-piperidin-4yl-amine
    • FS-1991
    • EN300-1698815
    • N-(4-chlorophenyl)4-piperidinamine
    • KCOHNRMFXQLTCW-UHFFFAOYSA-N
    • AKOS004120340
    • N-(4-chlorophenyl)piperidine-4-amine
    • CS-0236240
    • 4-(4-chlorophenylamino)piperidine
    • (4-chloro-phenyl)-piperidin-4-yl-amine, AldrichCPR
    • SCHEMBL655632
    • Z728910424
    • DB-016513
    • MDL: MFCD06740345
    • インチ: InChI=1S/C11H15ClN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2
    • InChIKey: KCOHNRMFXQLTCW-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)NC2CCNCC2)Cl

計算された属性

  • せいみつぶんしりょう: 210.09255
  • どういたいしつりょう: 210.0923762g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 24.1Ų

じっけんとくせい

  • PSA: 24.06

N-(4-chlorophenyl)piperidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
FS-1991-50MG
(4-Chloro-phenyl)-piperidin-4-yl-amine
37656-67-0 >90%
50mg
2023-09-08
Enamine
EN300-1698815-1.0g
N-(4-chlorophenyl)piperidin-4-amine
37656-67-0 95%
1.0g
$442.0 2023-07-09
Chemenu
CM314667-1g
N-(4-Chlorophenyl)piperidin-4-amine
37656-67-0 95%
1g
$449 2021-08-18
Fluorochem
031964-1g
4-Chloro-phenyl)-piperidin-4-yl-amine
37656-67-0
1g
£306.00 2022-02-28
Key Organics Ltd
FS-1991-1MG
(4-Chloro-phenyl)-piperidin-4-yl-amine
37656-67-0 >90%
1mg
2023-09-08
Key Organics Ltd
FS-1991-10MG
(4-Chloro-phenyl)-piperidin-4-yl-amine
37656-67-0 >90%
10mg
2023-09-08
Key Organics Ltd
FS-1991-100MG
(4-Chloro-phenyl)-piperidin-4-yl-amine
37656-67-0 >90%
100mg
2023-09-08
Enamine
EN300-1698815-0.5g
N-(4-chlorophenyl)piperidin-4-amine
37656-67-0 95%
0.5g
$331.0 2023-09-20
Enamine
EN300-1698815-2.5g
N-(4-chlorophenyl)piperidin-4-amine
37656-67-0 95%
2.5g
$867.0 2023-09-20
Enamine
EN300-1698815-1g
N-(4-chlorophenyl)piperidin-4-amine
37656-67-0 95%
1g
$442.0 2023-09-20

N-(4-chlorophenyl)piperidin-4-amine 関連文献

N-(4-chlorophenyl)piperidin-4-amineに関する追加情報

Comprehensive Overview of 4-Piperidinamine, N-(4-chlorophenyl)- (CAS No. 37656-67-0)

4-Piperidinamine, N-(4-chlorophenyl)- (CAS No. 37656-67-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its piperidine backbone and 4-chlorophenyl substituent, serves as a crucial intermediate in the synthesis of various bioactive molecules. Researchers and industry professionals frequently search for information on its synthesis methods, applications in drug development, and physicochemical properties, making it a topic of interest in both academic and industrial settings.

The molecular structure of 4-Piperidinamine, N-(4-chlorophenyl)- features a piperidine ring substituted with an amino group and a 4-chlorophenyl moiety. This unique configuration contributes to its versatility in medicinal chemistry, particularly in the design of central nervous system (CNS) targeting compounds. Recent studies highlight its potential role in developing neuromodulators and receptor ligands, aligning with the growing demand for novel therapeutic agents in neuroscience.

One of the most searched questions regarding CAS No. 37656-67-0 revolves around its solubility and stability under various conditions. Experimental data indicates that this compound exhibits moderate solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO), while remaining relatively stable at room temperature when stored in airtight containers. These properties make it suitable for laboratory-scale reactions and high-throughput screening applications.

In the context of green chemistry trends, researchers are increasingly investigating eco-friendly synthesis routes for N-(4-chlorophenyl)-4-piperidinamine. Recent publications describe catalytic methods that reduce hazardous byproducts, addressing the pharmaceutical industry's push toward sustainable manufacturing. This aligns with global searches for green alternatives in chemical synthesis, making such information highly relevant to current research priorities.

The analytical characterization of 4-Piperidinamine, N-(4-chlorophenyl)- typically involves HPLC, mass spectrometry, and NMR spectroscopy. These techniques confirm the compound's purity and structural integrity, which are critical parameters for its use in pharmaceutical intermediates. Quality control protocols for this substance frequently appear in scientific literature, reflecting the compound's importance in preclinical research stages.

Market analysis reveals growing demand for CAS 37656-67-0 from contract research organizations (CROs) and drug discovery laboratories. The compound's role in developing potential therapeutic candidates has led to increased commercial availability through specialty chemical suppliers. Current price trends and supply chain dynamics for this chemical are common search queries among procurement specialists in the life sciences sector.

From a regulatory perspective, 4-Piperidinamine derivatives are subject to standard laboratory safety protocols rather than restrictive regulations. Material Safety Data Sheets (MSDS) provide essential handling information, with particular attention to personal protective equipment (PPE) requirements when working with this compound in powder form. These safety considerations are frequently searched by laboratory personnel preparing to work with this material.

Recent patent literature demonstrates innovative applications of N-(4-chlorophenyl)-4-piperidinamine in bioconjugation techniques and prodrug development. These advanced applications have sparked interest in the compound's potential beyond traditional medicinal chemistry, particularly in targeted drug delivery systems. Such cutting-edge uses contribute to the compound's growing reputation as a versatile building block in modern pharmaceutical research.

The structure-activity relationship (SAR) studies involving 37656-67-0 continue to yield valuable insights for molecular design. Computational chemistry approaches, including molecular docking simulations, have been employed to predict the compound's interactions with various biological targets. These computational methods, combined with experimental validation, represent a hot topic in contemporary drug discovery workflows.

Storage recommendations for 4-Piperidinamine, N-(4-chlorophenyl)- emphasize protection from moisture and light exposure, with optimal preservation achieved at temperatures between 2-8°C in amber glass containers. Proper storage conditions are crucial for maintaining the compound's stability over extended periods, a practical consideration frequently searched by laboratory managers and inventory specialists.

In conclusion, 4-Piperidinamine, N-(4-chlorophenyl)- (CAS No. 37656-67-0) represents an important chemical entity with diverse applications in pharmaceutical research and development. Its unique structural features, combined with growing interest in neurologically active compounds and sustainable synthesis methods, ensure its continued relevance in scientific investigation. The compound's role in addressing current challenges in drug discovery and medicinal chemistry makes it a subject worthy of ongoing research and commercial attention.

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